Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-

Description

Systematic IUPAC Nomenclature and Functional Group Analysis

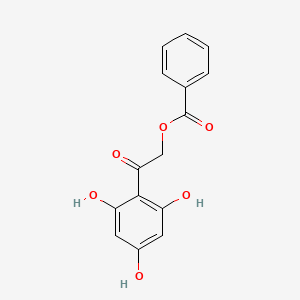

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex aromatic systems containing multiple functional groups. According to PubChem chemical database records, the official IUPAC name is designated as [2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl] benzoate, which precisely describes the structural arrangement of functional groups within the molecular framework. This nomenclature system prioritizes the benzoate ester functionality while appropriately identifying the trihydroxyphenyl substituent and the ketone carbonyl group. Alternative systematic names documented in chemical literature include 2,4,6-trihydroxybenzoylmethyl benzoate and omega-benzoyloxy phloracetophenone, reflecting different approaches to naming this multifunctional compound.

The compound possesses a comprehensive array of functional groups that collectively determine its chemical behavior and reactivity patterns. The primary functional groups include a ketone carbonyl group (C=O) positioned at the ethanone moiety, three phenolic hydroxyl groups (-OH) located at the 2, 4, and 6 positions of the phenyl ring, and a benzoate ester linkage connecting the benzoyl group to the ethanone carbon. The trihydroxyphenyl system exhibits characteristics typical of phloroglucinol derivatives, with the hydroxyl groups positioned in a symmetrical pattern that facilitates extensive hydrogen bonding interactions both intramolecularly and intermolecularly.

The Chemical Abstracts Service registry number 65982-77-6 provides unambiguous identification of this specific compound within chemical databases and scientific literature. Additional identifiers include the European Community number 662-054-7 and the DSSTox Substance identifier DTXSID50408759, which enable comprehensive tracking and reference within regulatory and toxicological databases. The compound also carries various synonyms in chemical literature, including omega-benzoyl oxyphloracetophenone and 2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl benzoate, reflecting its diverse applications and research contexts.

| Property | Value |

|---|---|

| IUPAC Name | [2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl] benzoate |

| CAS Registry Number | 65982-77-6 |

| Molecular Formula | C₁₅H₁₂O₆ |

| Molecular Weight | 288.25 g/mol |

| European Community Number | 662-054-7 |

| DSSTox Substance ID | DTXSID50408759 |

Molecular Topology and Stereoelectronic Properties

The molecular topology of ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- exhibits a distinctive three-dimensional arrangement that significantly influences its physicochemical properties and chemical reactivity. The compound features two aromatic ring systems connected through an ester linkage and a ketone-containing aliphatic bridge, creating a molecular architecture with considerable conformational flexibility. The benzoyl moiety adopts a planar configuration typical of aromatic systems, while the trihydroxyphenyl ring maintains its aromatic character despite the presence of multiple hydroxyl substituents that can participate in extensive hydrogen bonding networks.

Stereoelectronic effects play a crucial role in determining the preferred conformations and reactivity patterns of this compound. The presence of three hydroxyl groups on the phenyl ring creates significant opportunities for intramolecular hydrogen bonding, particularly between the ortho-positioned hydroxyl groups and the carbonyl oxygen of the ethanone moiety. These hydrogen bonding interactions can substantially influence the electron density distribution throughout the molecular framework, affecting both the nucleophilicity of the hydroxyl groups and the electrophilicity of the carbonyl carbon atoms.

The SMILES notation for this compound, C1=CC=C(C=C1)C(=O)OCC(=O)C2=C(C=C(C=C2O)O)O, provides a linear representation of the molecular connectivity that facilitates computational analysis and database searching. The InChI identifier InChI=1S/C15H12O6/c16-10-6-11(17)14(12(18)7-10)13(19)8-21-15(20)9-4-2-1-3-5-9/h1-7,16-18H,8H2 offers an additional standardized method for representing the compound's structure in chemical informatics applications.

Computational studies and experimental observations suggest that the molecular geometry is significantly influenced by the interplay between aromatic pi-electron systems and the hydrogen bonding networks formed by the hydroxyl groups. The trihydroxyphenyl moiety exhibits characteristics similar to phloroglucinol derivatives, which are known to undergo complex tautomeric equilibria involving keto-enol transformations. These structural features contribute to the compound's unique electronic properties and its potential for participating in diverse chemical transformations.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- represents one of its most fascinating chemical properties, with the trihydroxyphenyl moiety capable of existing in multiple tautomeric forms that significantly affect the compound's reactivity and stability. Research on related phloroglucinol derivatives has demonstrated that compounds containing 2,4,6-trihydroxyphenyl systems can undergo complex tautomeric equilibria involving the interconversion between phenolic (enol) and ketonic forms. In the case of this specific compound, the presence of the benzoyloxy group adds an additional layer of complexity to these tautomeric relationships.

Studies on structurally related compounds, particularly 2,4,5-trihydroxy-3-methylacetophenone, have revealed that the hydrogen bonding between ortho-hydroxyl groups and adjacent carbonyl functionalities plays a crucial role in stabilizing specific tautomeric forms. The strong hydrogen bond between the 2-hydroxyl group and the acetyl moiety favors quinoid tautomers, which exhibit reduced aromatic character compared to their phenolic counterparts. This phenomenon suggests that ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- may similarly exist in equilibrium between aromatic and quinoid forms, with the equilibrium position depending on environmental conditions such as pH, solvent polarity, and temperature.

The formation of quinoid structures through tautomerization has been experimentally demonstrated in phloroglucinol and related compounds through various analytical techniques, including nuclear magnetic resonance spectroscopy and ultraviolet-visible spectrophotometry. Evidence for tautomeric equilibria includes the formation of oximes when these compounds react with hydroxylamine, indicating the presence of ketonic forms that are not readily detectable under normal conditions. For phloroglucinol, the reaction C₆H₃(OH)₃ + 3 NH₂OH → (CH₂)₃(C=NOH)₃ + 3 H₂O demonstrates the accessibility of triketo tautomers despite their low equilibrium concentrations.

The tautomeric behavior of this compound class has significant implications for their chemical reactivity and stability. Compounds that can readily access quinoid forms often exhibit enhanced resistance to oxidation and reduced reactivity toward electrophilic substitution reactions compared to their purely aromatic counterparts. This pseudoquinoid character, resulting from the possibility of undergoing tautomerism and the stabilization of resulting quinoid structures, represents a unique feature that distinguishes these compounds from simpler aromatic ketones.

| Tautomeric Form | Structural Feature | Stability Factor |

|---|---|---|

| Phenolic (Enol) Form | Aromatic trihydroxyphenyl system | Aromatic stabilization energy |

| Quinoid Form | Non-aromatic quinone-like structure | Hydrogen bonding networks |

| Keto Form | Cyclohexanetrione-like system | Reduced electrophilic reactivity |

Properties

IUPAC Name |

[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-10-6-11(17)14(12(18)7-10)13(19)8-21-15(20)9-4-2-1-3-5-9/h1-7,16-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDUTONJXJJEBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)C2=C(C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408759 | |

| Record name | Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65982-77-6 | |

| Record name | Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIHYDROXYBENZOYLMETHYL BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Benzoylation Using Benzoyl Chloride

Procedure

- Substrate : 2,4,6-Trihydroxyacetophenone is partially protected using trimethylsilyl (TMS) or benzyl groups to block 4- and 6-hydroxyls.

- Reagent : Benzoyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM).

- Base : Pyridine or DMAP (4-dimethylaminopyridine) to scavenge HCl.

- Conditions : 0°C to room temperature, 12–24 hours.

- Deprotection : TMS groups are removed via aqueous HCl; benzyl groups via hydrogenolysis.

- Yield : 40–55% after deprotection.

Challenges

Enzymatic Benzoylation

Procedure

- Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.

- Solvent : Tert-butyl alcohol or acetone.

- Acyl Donor : Vinyl benzoate (1.5 equiv).

- Conditions : 37°C, 48 hours.

- Yield : 65–70% with >90% regioselectivity.

Advantages

- Avoids harsh acidic/basic conditions.

- No protecting groups required due to enzyme specificity.

One-Pot Tandem Synthesis

Recent advancements utilize tandem reactions to streamline the synthesis:

Procedure

- Friedel-Crafts Acylation : Phloroglucinol + acetyl chloride → 2,4,6-trihydroxyacetophenone.

- In Situ Benzoylation : Addition of benzoyl chloride and NaHCO₃ to the same reactor.

Optimization Notes

- Sequential addition of reagents prevents side reactions.

- Excess benzoyl chloride (2.0 equiv) improves conversion but requires careful quenching.

Industrial-Scale Production Considerations

For large-scale synthesis, cost-effectiveness and scalability are prioritized:

Key Parameters

| Factor | Industrial Protocol |

|---|---|

| Catalyst | Recyclable AlCl₃ or zeolites |

| Solvent | Toluene or xylene (low-cost, high-boiling) |

| Benzoylation Agent | Benzoyl chloride (vs. expensive vinyl esters) |

| Purification | Crystallization from ethanol/water mixtures |

Yield Improvement

- Continuous flow reactors reduce reaction time by 50% compared to batch processes.

- Membrane separation techniques enhance purity (>98%).

Analytical Validation of Synthetic Products

Post-synthesis characterization ensures structural fidelity:

Techniques

- HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

- NMR :

- MS (ESI) : m/z 289.1 [M+H]⁺.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Direct Benzoylation | 40–55 | 85–90 | Moderate | 120–150 |

| Enzymatic | 65–70 | 95–98 | Low | 300–400 |

| Tandem Synthesis | 35–45 | 80–85 | High | 90–110 |

| Industrial Process | 50–60 | 92–95 | High | 70–90 |

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohol derivatives

Substitution: Ethers and esters

Scientific Research Applications

Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials with specific properties, such as UV-absorbing agents and photostabilizers.

Mechanism of Action

The mechanism by which Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- exerts its effects involves interactions with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoyloxy group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

2,4,6-Trihydroxyacetophenone: Shares the trihydroxyphenyl group but lacks the benzoyloxy group.

Benzoyloxyacetophenone: Contains the benzoyloxy group but lacks the trihydroxyphenyl group.

Uniqueness

Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- is unique due to the presence of both benzoyloxy and trihydroxyphenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes both benzoyloxy and trihydroxyphenyl groups. This combination is believed to enhance its biological activity compared to simpler phenolic compounds. The molecular formula for this compound is with a molecular weight of approximately 286.27 g/mol.

Antioxidant Activity

Ethanone derivatives, particularly those with hydroxyl groups, are known for their antioxidant properties . Studies indicate that these compounds can scavenge free radicals and reduce oxidative stress in cells. The presence of multiple hydroxyl groups enhances the electron-donating ability of the molecule, making it effective in neutralizing reactive oxygen species (ROS) .

Anti-inflammatory Effects

Research has demonstrated that ethanone derivatives exhibit anti-inflammatory activities. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . This suggests potential therapeutic applications in conditions characterized by inflammation.

Antimicrobial Properties

Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- has shown promising antimicrobial activity against various pathogens. In vitro studies reveal that it can inhibit the growth of both gram-positive and gram-negative bacteria, as well as certain fungi . This makes it a candidate for further development in antimicrobial therapies.

The mechanisms underlying the biological activities of this compound include:

- Scavenging Free Radicals: The hydroxyl groups donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammatory processes and microbial metabolism.

- Modulation of Signaling Pathways: It can influence various signaling pathways related to inflammation and oxidative stress responses.

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of ethanone derivatives using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- exhibited a significant reduction in free radical levels compared to controls .

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Control | 10 | 15 |

| Ethanone | 85 | 90 |

Anti-inflammatory Study

In another investigation, the anti-inflammatory effects were assessed through the measurement of cytokine levels in cell cultures treated with the compound. The results showed a marked decrease in TNF-α and IL-6 levels upon treatment with ethanone .

| Cytokine | Control Level (pg/mL) | Ethanone Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 50 |

| IL-6 | 120 | 30 |

Q & A

Q. What are the recommended synthetic routes for Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-, and what are the critical parameters affecting yield?

Methodological Answer: The synthesis typically involves benzoylation of a precursor like 2,4,6-trihydroxyacetophenone (phloracetophenone, CAS 480-66-0) using benzoyl chloride. Key steps include:

- Protection of hydroxyl groups : Selective protection (e.g., using acetic anhydride) to prevent over-benzoylation .

- Reaction conditions : Anhydrous solvents (e.g., THF) and catalysts like NaH or pyridine to activate the hydroxyl group for benzoylation .

- Purification : Column chromatography or recrystallization to isolate the product.

Critical parameters include temperature control (0–5°C to minimize side reactions), stoichiometric ratios (excess benzoyl chloride improves yield), and reaction time (monitored via TLC). Yields range from 40–65%, depending on purity of starting materials .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR :

- ¹³C NMR :

- IR :

Advanced Research Questions

Q. What computational methods predict the bioactivity of polyhydroxy aromatic ketones, and how do they apply to this compound?

Methodological Answer:

- Molecular docking : Simulate binding affinity to targets like COX-2 or tyrosinase using software (AutoDock Vina). The trihydroxyphenyl group may interact with catalytic sites via hydrogen bonding .

- QSAR modeling : Correlate substituent effects (e.g., benzoyloxy vs. methoxy) with antioxidant activity (IC₅₀ values). Descriptors include logP (lipophilicity) and HOMO-LUMO gaps (redox potential) .

- Tanimoto similarity analysis : Compare structural fingerprints (Daylight-type) to known bioactive compounds (e.g., phloretin, IC₅₀ = 12 μM for antioxidant activity) to infer potential bioactivity .

Q. How do multiple hydroxyl and benzoyloxy groups influence stability under varying pH conditions?

Methodological Answer:

- Acidic conditions (pH < 3) : Protonation of hydroxyl groups reduces solubility, leading to precipitation. Benzoyl ester hydrolysis is minimal but accelerates at elevated temperatures .

- Neutral/basic conditions (pH 7–12) :

- Stabilization strategies : Use antioxidants (e.g., BHT) in storage and avoid prolonged exposure to light/oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.